3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and an azetidinyl group linked to a chlorothiophenyl sulfonyl moiety, adding to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine-2,4-dione core, which can be achieved through the cyclization of cysteine derivatives with carbonyl compounds. The azetidinyl group is then introduced via nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the sulfonylation of the azetidinyl group with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiazolidine-2,4-dione core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the azetidinyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced azetidinyl derivatives, and substituted chlorothiophenyl derivatives.
Scientific Research Applications
3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer due to its biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The azetidinyl group may enhance the compound’s binding affinity and specificity, while the chlorothiophenyl sulfonyl moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar biological activity but withdrawn due to safety concerns.
Uniqueness
3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which may offer enhanced biological activity and specificity compared to other thiazolidinedione derivatives
Properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S3/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSZMNJCXNHSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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